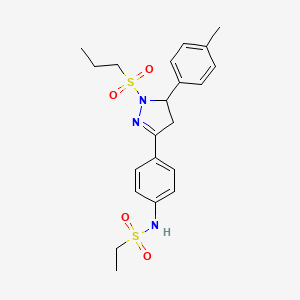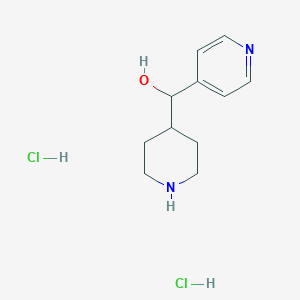![molecular formula C18H41N5O4 B2963292 2-[2-[2-[2-[4-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine CAS No. 2639634-66-3](/img/structure/B2963292.png)
2-[2-[2-[2-[4-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple ethoxy and amino groups . It is used as a reactant in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of PGA copolymer suspended in water, followed by the addition of DMTMM and the target compound . Another method involves the use of BP103a01, pyridine, and TsCl .Molecular Structure Analysis
The molecular structure of this compound is characterized by multiple ethoxy and amino groups. The empirical formula is C8H19NO4, and the molecular weight is 193.24 .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its multiple reactive sites. For example, it can be used as a reactant to synthesize 2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-4-nitroisoindoline-1,3-dione, a key intermediate used to prepare excited-state intramolecular proton transfer (ESIPT)-based fluorescent probe for the detection of palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a molecular weight of 193.24 . More specific properties such as melting point, boiling point, and density are not available in the retrieved resources .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research has demonstrated various synthesis techniques for compounds containing similar structures to 2-[2-[2-[2-[4-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine. For instance, a study focused on the synthesis of related compounds using chemo-selective reactions and characterizing them through spectroscopic methods such as IR, NMR, and mass spectrometry (Verma & Singh, 2015).
Molecular Properties : Research on similar compounds has been conducted to understand their molecular properties like fluorescence emission, thermal stability, and electrochemical activities (Verma & Singh, 2015).
Biological Applications
Antimicrobial Properties : Certain compounds structurally related to this compound have been found to possess antimicrobial properties. For example, studies have explored their activity against pathogens like S. aureus and E. coli (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis of Novel Derivatives : Research has also been done on the synthesis of novel derivatives using similar compounds, which are then tested for biological activities like antimicrobial efficacy (Bektaş et al., 2007).
Chemical Reactions and Interactions
Reactivity with Other Chemicals : Studies have shown how similar compounds react with other chemicals, such as acetylenecarboxylic acid and amines, leading to hydrolysis reactions (Iwanami et al., 1964).
Chemical Derivatization for Analysis : Research has been conducted on the chemical derivatization of related compounds for analytical purposes in fields like chromatography, enhancing detection and analysis capabilities (Hsin‐Lung Wu et al., 1997).
Material Science Applications
- Advanced Material Synthesis : Research on compounds with similar structures includes the synthesis of advanced materials using sol–gel chemistry and epoxy-amine cross-linking reactions. These materials demonstrate the ability to respond to their chemical environment (Woods & Vreugdenhil, 2006).
Environmental Applications
- CO2 Capture : Studies on related compounds, such as aqueous piperazine, have explored their use in carbon dioxide capture, highlighting their resistance to thermal degradation and oxidation (Freeman, Davis, & Rochelle, 2010).
Mécanisme D'action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. Identifying the primary targets involves experimental methods like affinity chromatography or computational methods like molecular docking .
Mode of Action
This refers to how the compound interacts with its targets. It could inhibit or activate the target’s function, leading to changes in downstream biological processes. The mode of action is often elucidated through a combination of experimental studies and computational modeling .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. The compound can affect these pathways by interacting with one or more components, leading to changes in the cell’s function .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. These properties significantly impact the compound’s bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, ranging from changes in gene expression to alterations in cellular morphology. These effects are usually studied using a combination of molecular biology, biochemistry, and cell biology techniques .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-[2-[2-[2-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N5O4/c19-1-11-24-15-17-26-13-4-21-3-5-22-6-8-23(9-7-22)10-14-27-18-16-25-12-2-20/h21H,1-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAVAOHGTZKRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNCCOCCOCCN)CCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)
![3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2963215.png)







![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2963225.png)


![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)

